3-benzoylpyridine-4-carboxylic Acid

Catalog No.
S14089578
CAS No.
M.F
C13H9NO3
M. Wt
227.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-benzoylpyridine-4-carboxylic Acid

Product Name

3-benzoylpyridine-4-carboxylic Acid

IUPAC Name

3-benzoylpyridine-4-carboxylic acid

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

InChI

InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)11-8-14-7-6-10(11)13(16)17/h1-8H,(H,16,17)

InChI Key

FMKKUXDBNQVCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C(=O)O

3-Benzoylpyridine-4-carboxylic acid is a heterocyclic compound characterized by a pyridine ring substituted with a benzoyl group and a carboxylic acid functional group. Its molecular formula is C13H9NO3C_{13}H_{9}NO_{3}, and it features a structure that combines both aromatic and aliphatic characteristics, making it an important compound in organic synthesis and medicinal chemistry. The compound exhibits a melting point of approximately 151-155 °C and is soluble in various organic solvents, which facilitates its use in laboratory settings .

Typical of carboxylic acids and heterocycles. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of pyridine derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The benzoyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Research has indicated that 3-benzoylpyridine-4-carboxylic acid possesses potential biological activities, particularly:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

The synthesis of 3-benzoylpyridine-4-carboxylic acid can be achieved through several methods:

  • Oxidation of Alkylbenzenes: Utilizing strong oxidizing agents such as potassium permanganate to oxidize alkylbenzenes.
  • Hydrolysis of Nitriles: Converting nitriles to carboxylic acids through hydrolysis in the presence of acids or bases.
  • Carboxylation of Grignard Reagents: Reacting Grignard reagents with carbon dioxide to produce carboxylic acids .

These methods enable the efficient production of the compound, suitable for both laboratory and industrial applications.

3-Benzoylpyridine-4-carboxylic acid finds diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals, particularly those targeting microbial infections or cancer.
  • Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds and heterocycles.
  • Research: Investigated for its potential roles in biological assays and as a standard reference compound in chemical research .

Studies on the interactions of 3-benzoylpyridine-4-carboxylic acid with biological targets have focused on its mechanism of action. It appears to interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. Detailed structure-activity relationship studies are ongoing to elucidate how modifications to its structure influence its biological efficacy .

Several compounds are structurally similar to 3-benzoylpyridine-4-carboxylic acid, including:

  • 3-Benzoylpyridine-2-carboxylic Acid
    • Similar structure but differs in the position of the carboxylic acid group.
    • Potential applications in synthesizing oxazolidine derivatives.
  • Pyridine-4-carboxylic Acid
    • Lacks the benzoyl group but shares the carboxylic acid functionality.
    • Used primarily as a building block in organic synthesis.
  • Benzamide Derivatives
    • While not directly comparable, they share similar aromatic characteristics and are often investigated for their biological activities.

Uniqueness

The uniqueness of 3-benzoylpyridine-4-carboxylic acid lies in its combination of both aromatic and heterocyclic properties, which enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds. Its specific biological activities also set it apart from simpler pyridine derivatives, making it a valuable subject for further research .

Catalytic Oxidation Strategies for Benzoylpyridine Synthesis

Catalytic oxidation of benzylic C–H bonds in pyridine derivatives offers a direct route to benzoylpyridine scaffolds. Palladium-based systems, such as Pd(OAc)₂ with pyridine ligands, enable aerobic oxidation of benzyl alcohol intermediates to benzaldehyde derivatives, which can subsequently undergo condensation with pyridine-4-carboxylic acid. Copper catalysts, particularly in the presence of molecular oxygen, have also proven effective. For instance, copper(I) iodide facilitates the oxidation of benzylpyridine N-oxides to benzoylpyridines under solvent-free conditions, leveraging the N-oxide group as an intrinsic activator for benzylic C–H bond functionalization.

Nonmetallic catalytic systems, such as the synergistic combination of H₄NI (tetraiodoethylene) and acetic acid, provide an alternative pathway. This system operates via the in situ formation of pyridinium salts, which enhance the electrophilicity of the benzylic position, enabling oxidation with molecular oxygen at ambient conditions. A comparative analysis of these methods is provided in Table 1.

Table 1: Catalytic Systems for Benzoylpyridine Synthesis

Catalyst SystemOxidantYield (%)Key Advantage
Pd(OAc)₂/pyridineO₂85–92High selectivity for aldehydes
CuI/pyridine N-oxideO₂78–88N-oxide-directed C–H activation
H₄NI–AcOHO₂90–95Solvent-free, nonmetallic

Co-Crystallization Techniques with Carboxylic Acid Moieties

The carboxylic acid group in 3-benzoylpyridine-4-carboxylic acid participates in co-crystallization with N-heterocycles, governed by ΔpKa principles. When the ΔpKa (carboxylic acid – base) exceeds 3, proton transfer dominates, yielding ionic salts, whereas ΔpKa < 0 favors neutral cocrystals. For example, co-crystallization with 4-dimethylaminopyridine (ΔpKa ≈ 4.5) produces a salt, while pairing with weaker bases like pyridine itself (ΔpKa ≈ 1.5) results in a cocrystal.

Structural studies reveal that cocrystals often exhibit predictable stoichiometries and packing motifs due to robust O–H···N hydrogen bonds. In contrast, salts may form hydrates or solvates, complicating crystallization outcomes. This behavior is critical for designing solid-state materials with tailored physicochemical properties.

Lewis Acid-Mediated Condensation Reactions

Lewis acids such as B(C₆F₅)₃ enhance the electrophilicity of 3-benzoylpyridine-4-carboxylic acid by coordinating to the carbonyl oxygen, facilitating condensation reactions. For instance, adducts formed between the carboxylic acid and B(C₆F₅)₃ exhibit increased Brønsted acidity, enabling protonation of alkenes and subsequent carbocationic polymerization. This activation strategy also promotes nucleophilic acyl substitutions, particularly in the synthesis of esters and amides.

Spectroscopic characterization (¹H, ¹¹B NMR) confirms that coordination occurs via the carbonyl oxygen, inducing significant deshielding of the boron center (δ¹¹B ≈ −5 ppm vs. −16 ppm for free B(C₆F₅)₃). The enhanced reactivity of these adducts underscores their utility in constructing complex heterocyclic architectures.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

227.058243149 g/mol

Monoisotopic Mass

227.058243149 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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